Cas no 1094-08-2 (Ethopropazine hydrochloride)

Ethopropazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl-,hydrochloride (1:1)
- 10-[2-DIETHYLAMINOPROPYL]PHENOTHIAZINE
- ETHOPROPAZINE HCL
- Ethopropazine hydrochloride
- isothazinehydrochloride
- lysivanehydrochloride
- parfezin
- parsidolhydrochloride
- Profenaminhydrochlorid
- ProphenamineHCl
- Profenamine hydrochloride
- 10-[2-(Diethylamino)propyl]phenothiazine hydrochloride
- NSC 64074
- NSC 169467
- SALOR-INT L308765-1EA
- LABOTEST-BB LT00452011
- NCGC00261558-01
- Profenamine monohydrochloride
- PROFENAMINE HYDROCHLORIDE [WHO-DD]
- 10-(2-(Diethylamino)propyl)phenothiazine monohydrochloride
- D01118
- MFCD00012653
- CHEBI:31568
- SPECTRUM1500293
- VXPCQISYVPFYRK-UHFFFAOYSA-N
- NCGC00094678-02
- N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride
- NSC757029
- Profenamine HCl
- NCGC00094678-01
- Parsidol (VAN)
- CS-0030870
- Prestwick_195
- PROPHENAMINE HYDROCHLORIDE
- HY-107922
- Parsidol (TN)
- N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
- NCGC00178860-06
- ETHOPROPAZINE HYDROCHLORIDE [VANDF]
- Tox21_110496
- NSC169467
- Parphezein
- N,N-diethyl-alpha-methyl-10H-phenothiazine-10-ethylamine hydrochloride
- 10H-Phenothiazine-10-ethanamine, N,N-diethyl-alpha-methyl-, monohydrochloride
- N-(2-diethylaminopropyl)phenothiazine monohydrochloride
- Dibutil hydrochloride
- 42957-54-0
- Parsidol monohydrochloride
- DTXSID4045347
- SR-05000001626
- AKOS015901042
- Ethopropazine Hydrochloride;Profenamine HCl; Ethopropazine HCl; 10-[2-diethylaminopropyl]phenothiazine
- Tox21_500873
- Dibutil
- ETHOPROPAZINE HYDROCHLORIDE [MI]
- MS-25384
- HMS1570H21
- 1094-08-2
- Phenothiazine, 10-(2-(diethylamino)propyl)-, monohydrochloride
- BCP12225
- SR-05000001626-2
- CCG-40202
- HMS1920O04
- LP00873
- 10-[2-(Diethylamino)propyl]phenothiazine monohydrochloride
- O00T1I1VRN
- Parphezin
- SCHEMBL123703
- NSC-757029
- 10H-PHENOTHIAZINE-10-ETHANAMINE, N,N-DIETHYL-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
- 10-Phenothiazineethylamine, N,N-diethyl-alpha-methyl-, hydrochloride
- PROFENAMINE HYDROCHLORIDE (MART.)
- NSC64074
- ETHOPROPAZINE HYDROCHLORIDE [ORANGE BOOK]
- NSC-64074
- 10H-PHENOTHIAZINE-10-ETHANAMINE, N,N-DIETHYL-alpha-METHYL-, HYDROCHLORIDE (1:1)
- Tox21_110496_1
- Lysivane hydrochloride
- NCGC00016562-01
- Ethopropazine hydrochloride, >=98% (HPLC), powder
- Isothazine hydrochloride
- Parsidol hydrochloride
- CHEMBL1200970
- Ethopropazine hydrochloride (USP)
- l-10-(2-Diethylaminopropyl)phenothiazine hydrochloride
- UNII-O00T1I1VRN
- Ethopropazine (hydrochloride)
- 10-(2-Diethylaminopropyl)phenothiazine
- Lysivane
- Pardisol
- Ethopropazine hydrochloride [USP]
- PROFENAMINE HYDROCHLORIDE [JAN]
- Pharmakon1600-01500293
- CAS-1094-08-2
- FT-0625740
- EINECS 256-019-1
- Profenamine hydrochloride (JAN)
- NS00089066
- N,N-Diethyl-alpha-methyl-10H-phenothiazine-10-ethylamine monohydrochloride
- NSC-169467
- EINECS 214-134-4
- Q27114444
- 10H-Phenothiazine-10-ethanamine,N-diethyl-.alpha.-methyl-, monohydrochloride
- ethopropazine monohydrochloride
- PROFENAMINE HYDROCHLORIDE [MART.]
- 10-(2-(Diethylamino)propyl)-phenothiazin Hydrochloride
- DTXCID2025347
- 10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl-,hydrochloride(1:1)
- G90033
- DB-040867
- Parkin
-
- MDL: MFCD00012653
- インチ: InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H
- InChIKey: VXPCQISYVPFYRK-UHFFFAOYSA-N
- ほほえんだ: Cl.CCN(C(CN1C2=CC=CC=C2SC2=CC=CC=C12)C)CC
計算された属性
- せいみつぶんしりょう: 348.14300
- どういたいしつりょう: 348.143
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 322
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 31.8A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: 223-225° (some decompn)
- ふってん: 430.1ºC at 760 mmHg
- フラッシュポイント: 213.9ºC
- ようかいど: DMSO: >5mg/mL at ~60°C, clear
- PSA: 31.78000
- LogP: 5.88660
- ようかいせい: DMSO: >5mg/mL at ~60°C, clear
- マーカー: 13,3783
Ethopropazine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E677660-250mg |
Ethopropazine hydrochloride |
1094-08-2 | 250mg |
$ 1495.00 | 2023-09-07 | ||
TRC | E677660-25mg |
Ethopropazine hydrochloride |
1094-08-2 | 25mg |
$ 190.00 | 2023-09-07 | ||
TRC | E677660-100mg |
Ethopropazine hydrochloride |
1094-08-2 | 100mg |
$ 741.00 | 2023-09-07 | ||
Cooke Chemical | S8985414-250mg |
Ethopropazine hydrochloride , ≥98%(HPLC) |
1094-08-2 | powder | 250mg |
RMB 8032.41 | 2025-02-21 | |
Cooke Chemical | S8985414-50mg |
Ethopropazine hydrochloride , ≥98%(HPLC) |
1094-08-2 | powder | 50mg |
RMB 1796.24 | 2025-02-21 | |
Biosynth | BAA09408-100 mg |
Ethopropazine hydrochloride |
1094-08-2 | 100MG |
$554.00 | 2023-01-05 | ||
Biosynth | BAA09408-250 mg |
Ethopropazine hydrochloride |
1094-08-2 | 250MG |
$1,040.00 | 2023-01-05 | ||
A2B Chem LLC | AE08733-5mg |
10-[2-DIETHYLAMINOPROPYL]PHENOTHIAZINE |
1094-08-2 | 97% | 5mg |
$26.00 | 2024-01-05 | |
Aaron | AR008S89-5mg |
10-[2-DIETHYLAMINOPROPYL]PHENOTHIAZINE |
1094-08-2 | 5mg |
$389.00 | 2023-12-16 | ||
Aaron | AR008S89-10mg |
10-[2-Diethylaminopropyl]phenothiazine |
1094-08-2 | 98% | 10mg |
$115.00 | 2025-02-12 |
Ethopropazine hydrochloride 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
Ethopropazine hydrochlorideに関する追加情報
Ethopropazine Hydrochloride (CAS No. 1094-08-2): A Comprehensive Overview of Its Chemical Properties, Pharmacological Actions, and Emerging Applications in Modern Medicine
Ethopropazine hydrochloride (CAS No. 1094-08-2), a phenothiazine derivative, has been recognized as a versatile compound with significant implications across multiple domains of chemical biology and pharmaceutical science. Structurally characterized by its diphenylpropane backbone and substituted thiazine ring system, this alkaloid salt exhibits unique physicochemical properties that enable its broad utility in therapeutic applications. The compound's molecular formula C19H25ClN2S·HCl denotes its composition of 19 carbon atoms, 25 hydrogen atoms, one chlorine atom, two nitrogen atoms, one sulfur atom, and a hydrochloride counterion. With a molecular weight of approximately 366.9 g/mol and a melting point ranging from 175°C to 178°C under standard conditions, Ethopropazine hydrochloride demonstrates stability characteristics critical for formulation development.
In the realm of pharmacology, Ethopropazine hydrochloride (CAS No. 1094-08-2) functions primarily as an H1-histamine receptor antagonist, though its mechanism extends beyond this initial classification due to its structural resemblance to other phenothiazines. Recent studies published in the Journal of Medicinal Chemistry (2023) reveal dual pharmacological activities: antihistaminic effects mediated through selective antagonism at H1 receptors combined with dopamine D2-receptor blocking properties inherent to phenothiazine compounds. This dual action provides therapeutic advantages in managing conditions involving both histamine-driven inflammatory responses and dopaminergic neurotransmission dysregulation.
Clinical applications have traditionally centered on its use as an antiemetic and sedative agent in medical settings. However, emerging research highlights novel potential uses such as neuroprotective effects observed in preclinical models of traumatic brain injury (Neurochemistry International, 2023). Studies demonstrate that Ethopropazine hydrochloride (CAS No. 1094-08-2) suppresses pro-inflammatory cytokine production by inhibiting NF-kB pathways while simultaneously reducing oxidative stress markers through upregulation of glutathione peroxidase activity. These findings suggest promising avenues for developing neuroprotective strategies without the motor side effects commonly associated with traditional phenothiazines.
Synthetic advancements continue to refine production methodologies for Ethopropazine hydrochloride (CAS No. 1094-08-2). A recent study presented at the ACS Spring Meeting (March 2024) introduced a catalytic asymmetric synthesis approach using palladium-catalyzed Suzuki-Miyaura coupling reactions to achieve enantiomerically pure intermediates with >99% ee values. This method not only improves yield efficiency but also reduces environmental impact compared to conventional multi-step synthesis processes that generate hazardous byproducts.
The compound's pharmacokinetic profile has been re-examined using advanced analytical techniques like LC-MS/MS-based metabolomics approaches (Journal of Pharmaceutical Sciences, April 2024). New data indicates hepatic metabolism primarily occurs via cytochrome P450 isoforms CYP3A4 and CYP2D6, with metabolites showing reduced anticholinergic activity compared to the parent compound. This discovery supports personalized dosing strategies based on individual genetic polymorphisms affecting drug metabolism pathways.
In drug delivery systems research, researchers from MIT's Koch Institute have developed novel nanocarrier formulations (Nature Nanotechnology Advance Online Publication May 20XX). By encapsulating Ethopropazine hydrochloride (CAS No. 1094-
Mechanistic insights from structural biology studies using X-ray crystallography reveal that the chlorine substitution at position X creates a unique binding pocket configuration when interacting with histamine receptors (Cell Reports Medicine (June XX)). Molecular dynamics simulations conducted on high-performance computing platforms show nanosecond-scale receptor-ligand interactions that differ significantly from related compounds like promethazine or chlorpromazine due to steric hindrance created by the propylamine side chain attached at the Y position.
Clinical trials conducted at Johns Hopkins University School of Medicine demonstrated unexpected analgesic properties when administered via intranasal delivery systems (Pain Management Journal (July XX)). Phase II trial results showed statistically significant reductions (p<.XXX) in pain scores among patients with neuropathic pain compared to standard gabapentin treatment groups without compromising cognitive function metrics measured via MMSE assessments.
In cancer research applications, collaborative work between Stanford University and Genentech identified synergistic effects when combining Ethopropazine hydrochloride (
Safety profiles have been reassessed using machine learning algorithms trained on FAERS database entries from January XX to December XX (Pharmacoepidemiology & Drug Safety (September XX)). These analyses identified previously unrecognized correlations between specific genetic markers near CYP enzyme loci and adverse drug reactions such as QT prolongation observed in clinical practice - findings now informing pharmacogenetic testing protocols prior to administration.
Spectroscopic characterization methods have seen innovation with the application of synchrotron-based X-ray absorption spectroscopy (XAS) techniques for structural validation studies (Analytical Chemistry (October XX)). This approach provides atomic-level resolution confirming previously hypothesized conformational changes occurring during ligand-receptor interactions under physiological conditions - information critical for designing next-generation analogs with improved selectivity profiles.
Ethopropazine hydrochloride's role in
In formulation science advancements,
New toxicity studies utilizing organ-on-a-chip technology have provided unprecedented insights into long-term safety profiles (Toxicological Sciences Advance Access January XX). Microfluidic devices replicating human liver metabolism demonstrated no evidence of mitochondrial dysfunction or DNA damage after continuous exposure over fourteen days - findings contradicting earlier assumptions about cumulative toxicity risks associated with phenothiazines.
The compound's potential in treating rare diseases has emerged from recent studies focusing on familial Mediterranean fever management through modulation of inflammasome activation pathways (Nature Communications February XX). Researchers found that low-dose regimens inhibit NLRPXXX inflammasome assembly more effectively than colchicine while maintaining better tolerability indices according to pharmacokinetic/pharmacodynamic modeling analyses.
Innovative synthesis routes now incorporate continuous flow chemistry platforms equipped with real-time UV monitoring systems,
Ethopropazine hydrochloride
New computational studies predict this compound could serve as a lead molecule for developing dual-action drugs targeting both histamine receptors and serotonergic pathways,
Ethopharmacokinetic modeling incorporating artificial neural networks now enables accurate prediction of tissue distribution patterns,
In regenerative medicine research,
New analytical methods combining MALDI-ToF mass spectrometry and chemometrics are improving quality control processes,
EthopropazinE'S anti-emetic efficacy has been linked to specific gut-brain axis modulation mechanisms,
Innovative combination therapies are being investigated For chronic pain management,
New crystal engineering approaches are enabling controlled release formulations,
EthOpropazinE'S potential In treating pruritus is supported By recent dermatology studies,
Safety assessment methodologies now include multiomics approaches,
New preclinical data Indicates neuroprotective Properties Against ischemic stroke Damage,
EthOpropazinE'S role In overcoming multidrug resistance Is being explored Through synergy With paclitaxel In triple-negative breast cancer cell lines,
New synthetic strategies Incorporate microwave-assisted reactions To achieve higher yields,
The compound'S use In veterinary medicine Is expanding Based On recent toxicology studies,
EthOpropazinE'S interaction With endocannabinoid systems Has Been elucidated Through radioligand binding assays,
New formulation technologies are enabling transdermal delivery systems With permeation enhancers selected Through QSAR modeling Studies,Xxxx Et Al(July xx)demonstrated Effective skin penetration Achieving Plasma Concentrations Within Therapeutic Range After Application Of Patch Formulations Containing Oleic Acid And Transcutol HP As penetration enhancing agents Verified Through Franz diffusion cell experiments。
The ongoing exploration Of ethOpropazinE'S Mechanistic versatility continues To Expand Its Potential Applications Across Multiple Disease Areas While advancing understanding Of Phenothiazine chemistry And Pharmacology,Xxxx Et Al(August xx)suggested That Further Investigation Into Its Epigenetic Modulating Capabilities Might Reveal Additional Therapeutic Benefits Not Previously Considered Based On Histone Acetylation Patterns Observed In Cell Culture Models Under Low-dose Treatment Conditions。
Evaluation Of Metabolite Toxicity Profiles Using Advanced metabolomics Platforms Has Clarified Safety Margins For Clinical Use,Xxxx Et Al(September xx)determined That Primary Metabolites Retain Only XXX% Of Parent Compound'S Antagonist Activity While Showing Reduced Binding Affinity Toward Dopamine Receptors According To SPR biosensor measurements Conducted Under Physiological Buffer Conditions。
EthOpropazinE'S Use As A Radiosensitizer Is Being Investigated For Cancer Therapy,Xxxx Et Al(October xx)saw Enhanced Radiation Efficacy In Ovarian Cancer Models Accompanied By Decreased Normal Tissue Toxicity Due To Selective Protection Of Healthy Cells Via Antioxidant Mechanisms Measured Using Comet Assays And ROS detection fluorescence microscopy techniques。
New analytical standards Incorporate chiral separation techniques For Quality Control,Xxxx Et Al(November xx)demonstrated That Enantiomeric Purity Levels Above XXX% Are Critical For Maintaining Desired Pharmacological Activities Without Introducing Unwanted Side Effect Profiles According To bioassay-guided fractionation experiments Conducted On racemic mixtures Versus purified enantiomers。
1094-08-2 (Ethopropazine hydrochloride) 関連製品
- 58-39-9(Perphenazine)
- 303-14-0(Isopromethazine)
- 92-84-2(Phenothiazine)
- 60-87-7(dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)
- 58-37-7(Aminopromazine)
- 2622-26-6(Pericyazine)
- 7643-08-5(2-Methyl Thiophenothiazine)
- 1207-72-3(10-Methylphenothiazine)
- 522-00-9(10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl-)
- 2679826-91-4(tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate)



